molecular formula C20H22O4 B1194878 Dentatin CAS No. 22980-57-0

Dentatin

Cat. No. B1194878
CAS RN: 22980-57-0
M. Wt: 326.4 g/mol
InChI Key: QBFYQVZGIDUNIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dentatin is a member of coumarins. It has a role as a metabolite.

Scientific Research Applications

  • Anticancer Properties in Prostate Cancer : Dentatin has shown potential in treating prostate cancer. It was found to induce apoptosis in prostate cancer cells (PC-3 and LNCaP) by downregulating antiapoptotic molecules (Bcl-2, Bcl-xL, Survivin), activating caspase-9, -3/7, and inhibiting NF-κB, a factor involved in inflammatory responses and cancer progression (Arbab et al., 2012).

  • Gastroprotective Activity : A study on rats demonstrated that dentatin protects against ethanol-induced gastric ulcers. It showed anti-secretory activity, enhanced the production of protective mucus, increased antioxidant enzymes, and up-regulated heat shock proteins (HSP70), which are crucial in cellular protection and survival (Sidahmed et al., 2019).

  • Effect on Secondary Dentin Formation : Research on rabbits revealed that implantation of endochondral bone matrix gelatin in pulp cavities induced the formation of secondary dentin, a significant finding for dental repair and regeneration (Sobhani et al., 2005).

  • Anticancer Effects in Colon Cancer Cells : In colon cancer (HT-29 cell line), dentatin inhibited cell growth by inducing S-phase arrest, triggered autophagy, induced DNA damage, and inhibited cell migration. It also affected the JAK/STAT signaling pathway, which is involved in various cellular processes including cell proliferation and apoptosis (Xiong et al., 2019).

  • Inhibition of Blood Platelet Aggregation : Dentatin was found to have significant antiplatelet aggregation activity, which is critical in preventing blood clots that can lead to heart attacks or strokes (Maduram & Kamaraj, 2019).

properties

CAS RN

22980-57-0

Product Name

Dentatin

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

5-methoxy-2,2-dimethyl-10-(2-methylbut-3-en-2-yl)pyrano[3,2-g]chromen-8-one

InChI

InChI=1S/C20H22O4/c1-7-19(2,3)15-17-12(8-9-14(21)23-17)16(22-6)13-10-11-20(4,5)24-18(13)15/h7-11H,1H2,2-6H3

InChI Key

QBFYQVZGIDUNIY-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C(C3=C(C(=C2O1)C(C)(C)C=C)OC(=O)C=C3)OC)C

Canonical SMILES

CC1(C=CC2=C(C3=C(C(=C2O1)C(C)(C)C=C)OC(=O)C=C3)OC)C

Other CAS RN

22980-57-0

synonyms

dentatin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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